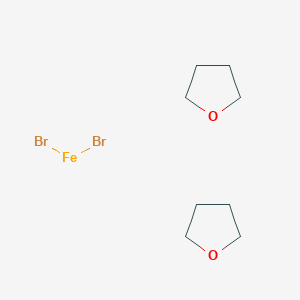

Iron(II) bromide, Bis(tetrahydrofuran)

Description

Significance and Research Trajectory in Contemporary Inorganic and Organometallic Chemistry

The significance of iron(II) bromide, bis(tetrahydrofuran) in modern chemical research is intrinsically linked to the broader movement towards utilizing earth-abundant, inexpensive, and less toxic metals like iron in catalysis. wikipedia.org Historically, many cross-coupling and other catalytic reactions have relied on precious metals such as palladium. The increasing focus on iron catalysis represents a shift towards more sustainable chemical synthesis. wiley-vch.de

The research trajectory of FeBr₂(THF)₂ has evolved from its use as a simple iron(II) source to a sophisticated and highly valued precursor in organometallic synthesis. A critical application is its role as a starting material for generating other iron complexes and catalysts. For instance, it is used in the synthesis of iron bis(trimethylsilyl)amide complexes, which are themselves important precursors in organometallic and materials chemistry. acs.org The THF ligands in FeBr₂(THF)₂ can be readily substituted, a property that is exploited in the preparation of catalytically active species for reactions like Kumada and Suzuki-Miyaura cross-couplings. nih.gov

Detailed research findings have demonstrated that FeBr₂(THF)₂ is an effective precatalyst for a variety of organic reactions, including the nucleophilic substitution of alkyl halides. Its utility is often attributed to the in-situ formation of more reactive, low-valent iron species. wiley-vch.de The compound serves as a convenient, anhydrous, and soluble source of iron(II) for these transformations, allowing for reactions to be carried out under mild conditions with high efficiency and product purity. americanelements.com The ability to generate active catalysts from this precursor has positioned it as a key player in the development of novel synthetic methodologies.

Foundational Aspects of Iron(II) Coordination Chemistry with Labile Ligands

The chemistry of iron(II) bromide, bis(tetrahydrofuran) is grounded in the fundamental principles of coordination chemistry. Iron, a first-row transition metal, commonly exists in the +2 and +3 oxidation states. nih.gov In the +2 state (a d⁶ configuration), iron can form complexes with various coordination numbers, though six-coordinate octahedral geometry is very common. wiley-vch.de

A "labile" ligand is one that can be easily and rapidly replaced by another ligand in a substitution reaction. libretexts.orgcbpbu.ac.in This is a kinetic term, distinct from thermodynamic stability. cbpbu.ac.in Ether ligands, such as tetrahydrofuran (B95107) (THF), are generally considered weak σ-donors and are thus often labile. nih.gov Their lability is crucial for the reactivity of complexes like FeBr₂(THF)₂, as the displacement of THF is often the initial step in a catalytic cycle, creating a vacant coordination site for the substrate to bind to the metal center. wiley-vch.deuvic.ca

The coordination of labile ligands to an iron(II) center creates a versatile reagent. The strength of the metal-ligand bond and, consequently, the lability, is influenced by several factors, including the electronic properties of the ligand and the metal's d-electron count. libretexts.orglibretexts.org For high-spin d⁶ iron(II), the presence of electrons in the antibonding eg orbitals can weaken the metal-ligand interaction, contributing to lability. libretexts.org In the case of FeBr₂(THF)₂, the iron(II) center, coordinated by the two halide anions and the two labile THF molecules, provides an accessible and reactive iron source for a multitude of synthetic applications, from the formation of organometallic reagents to the catalysis of complex organic transformations. acs.orgnih.gov

Properties

Molecular Formula |

C8H16Br2FeO2 |

|---|---|

Molecular Weight |

359.86 g/mol |

IUPAC Name |

dibromoiron;oxolane |

InChI |

InChI=1S/2C4H8O.2BrH.Fe/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

WBQQRZWZZRYMTQ-UHFFFAOYSA-L |

Canonical SMILES |

C1CCOC1.C1CCOC1.[Fe](Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Utility of Iron Ii Bromide, Bis Tetrahydrofuran

Optimized Preparation Protocols for Iron(II) Bromide, Bis(tetrahydrofuran)

The synthesis of FeBr₂(THF)₂ is a critical first step for many research endeavors in iron chemistry. The purity and reactivity of this adduct directly impact the success of subsequent reactions.

Solvent-Dependent Syntheses and Purity Assessment

The classical synthesis of FeBr₂(THF)₂ involves the reaction of anhydrous iron(II) bromide with tetrahydrofuran (B95107). The process typically requires refluxing anhydrous FeBr₂ in THF, often utilizing a Soxhlet extractor to facilitate the dissolution of the iron salt and formation of the adduct. researchgate.net The product, often described as white crystals, precipitates from the solution upon cooling. researchgate.net

The purity of the synthesized FeBr₂(THF)₂ is paramount. The presence of unreacted FeBr₂ or residual water can significantly affect its utility. Characterization techniques such as infrared (IR) spectroscopy can confirm the coordination of THF, while elemental analysis provides quantitative confirmation of the compound's composition. The absence of water is crucial and can be ensured by using rigorously dried THF and performing the reaction under an inert atmosphere. researchgate.net

Development of Alternative Synthetic Pathways to FeBr₂(THF)₂ Adducts

While the direct reaction of FeBr₂ with THF is the most common method, alternative pathways have been explored. For instance, adducts with other donor ligands, such as tetramethylethylenediamine (TMEDA), have been synthesized by reacting FeBr₂ with the respective ligand in a non-coordinating solvent like toluene. nih.gov These alternative adducts can sometimes offer different reactivity profiles or solubility characteristics.

A notable challenge in using FeBr₂(THF)₂ is that the THF ligands can be surprisingly persistent. In subsequent reactions, even after purification steps like vacuum distillation, residual coordinated THF can be retained in the final products. nih.govacs.org This has led to the development of synthetic procedures aimed at producing THF-free products by avoiding THF at any stage of the synthesis, including the preparation of the iron precursor itself. nih.govacs.org

Precursor Functionality in Advanced Organometallic Synthesis

The primary value of FeBr₂(THF)₂ lies in its role as a convenient and reactive precursor for a multitude of organometallic iron(II) complexes. The THF ligands are readily substituted, allowing for the introduction of a wide range of organic and inorganic ligands.

Pathways to Low-Coordinate Iron(II) Complexes from FeBr₂(THF)₂

FeBr₂(THF)₂ is a key starting material for accessing low-coordinate iron(II) complexes, which are of great interest due to their high reactivity and potential catalytic applications. nih.gov By carefully selecting sterically demanding ligands, it is possible to synthesize complexes with coordination numbers of three or even two.

For example, the reaction of FeBr₂(THF)₂ with two equivalents of a bulky amide ligand can lead to the formation of a two-coordinate iron(II) amide. ox.ac.ukresearchgate.net Similarly, the use of sterically demanding organosilyl ligands can facilitate the synthesis of three- or four-coordinate iron(II) complexes. rsc.org The choice of solvent and reaction conditions is critical in these syntheses to control the final coordination number and geometry of the product.

Synthesis of Iron(II) Bis(trimethylsilyl)amides and Related Species

A prominent application of FeBr₂(THF)₂ is in the synthesis of bis[bis(trimethylsilyl)amido]iron(II), Fe[N(SiMe₃)₂]₂. acs.orgox.ac.ukresearchgate.net This is typically achieved through a salt metathesis reaction between FeBr₂(THF)₂ and two equivalents of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). acs.orgox.ac.uk The reaction is often carried out in a non-coordinating solvent like diethyl ether to favor the formation of the solvent-free, two-coordinate iron amide. nih.govacs.org

However, if THF is used as the reaction solvent, a THF adduct, Fe[N(SiMe₃)₂]₂(THF), can be isolated. nih.govacs.org The amount of coordinated THF can vary, and its presence can be quantified using techniques like ¹H NMR and Mössbauer spectroscopy. nih.govacs.org The synthesis of THF-free Fe[N(SiMe₃)₂]₂ is often desirable for specific applications and requires careful control of the reaction and purification conditions. nih.govacs.org

Table 1: Synthesis of Iron(II) Bis(trimethylsilyl)amides from FeBr₂(THF)₂

| Precursor | Reagent | Solvent | Product |

|---|---|---|---|

| FeBr₂(THF)₂ | 2 eq. LiN(SiMe₃)₂ | Diethyl Ether | Fe[N(SiMe₃)₂]₂ |

Derivatization to Organosilyl and Organogermyl Iron(II) Complexes

The reactivity of FeBr₂(THF)₂ extends to the synthesis of a variety of organosilyl and organogermyl iron(II) complexes. These compounds are of interest for their unique electronic properties and catalytic potential. The synthetic strategy generally involves the reaction of FeBr₂(THF)₂ with the appropriate silyl (B83357) or germyl (B1233479) nucleophile.

For instance, the reaction of FeBr₂ with potassium salts of sterically demanding organosilyl ligands, such as KSi(SiMe₃)₃, in THF yields four-coordinate iron(II) silyl complexes like Fe[Si(SiMe₃)₃]₂(THF)₂. rsc.org By modifying the steric bulk of the organosilyl ligand, it is possible to isolate highly coordinatively unsaturated three-coordinate iron(II)-disilyl complexes. rsc.org

Similarly, FeBr₂(THF)₂ can be used to synthesize silicon(I)-iron(II) complexes. The reaction of an amidinatosilicon(I) dimer with FeBr₂ in THF affords a silicon(I)-iron(II) dimer. nih.govfigshare.comacs.orgfigshare.com These complexes have shown promise as catalysts for reactions such as the hydroboration of carbonyl compounds. nih.govfigshare.comacs.orgfigshare.com

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Iron(II) bromide, Bis(tetrahydrofuran) | FeBr₂(THF)₂ |

| Iron(II) bromide | FeBr₂ |

| Tetrahydrofuran | C₄H₈O |

| Iron(II) bromide, Tetramethylethylenediamine | FeBr₂(TMEDA) |

| Toluene | C₇H₈ |

| Bis[bis(trimethylsilyl)amido]iron(II) | Fe[N(SiMe₃)₂]₂ |

| Lithium bis(trimethylsilyl)amide | LiN(SiMe₃)₂ |

| Diethyl ether | (C₂H₅)₂O |

| Bis[bis(trimethylsilyl)amido]iron(II), Tetrahydrofuran | Fe[N(SiMe₃)₂]₂(THF) |

| Potassium tris(trimethylsilyl)silanide | KSi(SiMe₃)₃ |

| Bis[tris(trimethylsilyl)silyl]bis(tetrahydrofuran)iron(II) | Fe[Si(SiMe₃)₃]₂(THF)₂ |

| Amidinatosilicon(I) dimer | [LSi:]₂ (L = PhC(NtBu)₂) |

Formation of Dinuclear Iron(II) Bromide Complexes

The synthesis of dinuclear iron(II) complexes is a significant area of research due to their interesting magnetic and electronic properties. nih.govnih.gov Iron(II) bromide, bis(tetrahydrofuran) is an effective starting material for accessing such structures, typically through reactions with specifically designed bridging ligands.

Detailed research findings indicate that dinucleating ligands, which possess multiple coordination sites capable of binding to two metal centers simultaneously, are instrumental in forming these assemblies. capes.gov.br The general synthetic strategy involves the reaction of FeBr₂(THF)₂ with a stoichiometric amount of a dinucleating ligand in an appropriate solvent. The THF ligands are displaced by the more strongly coordinating sites of the bridging ligand, yielding a dinuclear complex.

For example, the reaction of FeBr₂ with a multidentate ligand framework in THF can lead to the formation of novel iron complexes. acs.org While not always resulting in a bromide-bridged dimer, the principle relies on FeBr₂(THF)₂ acting as a soluble and reactive source of Fe(II) ions. In one such synthesis, a potassium salt of a biphenyl-based ligand was treated with a mixture of FeBr₂ and N,N,N′,N′-tetramethylethylenediamine (TMEDA) in THF to produce a well-defined iron(II) monobromide complex. acs.org This demonstrates the viability of using FeBr₂ in THF to construct complex molecular architectures. acs.org The formation of dinuclear species often involves ligands that can bridge two iron centers, leading to compounds with unique magnetic properties, such as weak antiferromagnetic exchange interactions. nih.gov

Table 1: Illustrative Synthesis of an Iron(II) Complex Using an FeBr₂ Precursor

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Ref |

|---|

Synthesis of Cyclopentadienyl (B1206354) Iron(II) Derivatives

Iron(II) bromide, bis(tetrahydrofuran) is a key reagent in salt metathesis reactions for the synthesis of cyclopentadienyl (Cp) iron(II) derivatives, including the foundational organometallic compound, ferrocene (B1249389). The synthesis generally involves the reaction of FeBr₂(THF)₂ with a suitable cyclopentadienyl transfer reagent.

The classic method for ferrocene synthesis can be adapted using FeBr₂(THF)₂, where it reacts with two equivalents of a cyclopentadienyl Grignard reagent (CpMgBr) or an alkali metal cyclopentadienide (B1229720) salt (like CpNa or CpLi). wikipedia.org The reaction proceeds readily in an ether-based solvent, such as THF, where the starting iron complex is soluble. The driving force is the formation of a stable 18-electron ferrocene complex and a metal bromide salt byproduct. wikipedia.org

Reaction Scheme:

FeBr₂(THF)₂ + 2 NaCp → Fe(C₅H₅)₂ + 2 NaBr + 2 THF

This methodology extends to more complex derivatives. For instance, reacting FeBr₂ with dilithiated 2,2-bis(cyclopentadienide)propane is a documented route to produce polyferrocenylmethylene, a polymer featuring linked ferrocene units. uni-saarland.de The choice of the iron halide can influence the properties of the resulting material; using FeBr₂ has been shown to be particularly effective in achieving high molar masses in certain polymerizations. uni-saarland.de

Application in Ring-Opening Transmetalation Polymerization for Polyferrocenylmethylene Synthesis

A significant application of iron(II) bromide, and by extension its THF adduct, is in Ring-Opening Transmetalation Polymerization (ROTP). This polymerization technique is employed to synthesize high-molecular-weight polyferrocenes, which are materials of interest for their electrochemical properties and potential applications in redox-active devices and coatings.

Specifically, FeBr₂ is used to initiate the ROTP of strained carba d-nb.infomagnesocenophanes. uni-saarland.ded-nb.info In this process, the strained magnesocenophane monomer undergoes both a ring-opening and a transmetalation event with the iron(II) center. The reaction is typically carried out at room temperature in THF, where FeBr₂ reacts with the magnesocenophane precursor to yield polyferrocenylmethylene (PFM) as an orange, air-stable solid. d-nb.info The resulting polymer is soluble in common organic solvents like THF and chloroform. uni-saarland.ded-nb.info

Research has shown that the combination of a Me₂C d-nb.infomagnesocenophane precursor with iron(II) bromide in THF is particularly effective, producing PFM with higher molar masses compared to reactions initiated with iron(II) chloride. uni-saarland.de The polymers have been thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Size Exclusion Chromatography (GPC/SEC), and Thermogravimetric Analysis (TGA). uni-saarland.ded-nb.info

Table 2: Molecular Weight Data for Polyferrocenylmethylene (PFM) Synthesis via ROTP

| Iron Source | Precursor | Mₙ (g mol⁻¹) | Mₙ (g mol⁻¹) | Dispersity (Đ) | Ref |

|---|---|---|---|---|---|

| FeBr₂ | Me₂C d-nb.infomagnesocenophane | 8,300 | 11,700 | 1.40 | uni-saarland.de |

| FeCl₂ | Me₂C d-nb.infomagnesocenophane | - | - | 1.36 | uni-saarland.de |

| FeBr₂ | Me₂C d-nb.infoCp₂Li₂ | - | - | 2.09 | uni-saarland.de |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Iron(II) bromide, Bis(tetrahydrofuran) | FeBr₂(C₄H₈O)₂ |

| Tetrahydrofuran (THF) | C₄H₈O |

| N,N,N′,N′-tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ |

| Ferrocene | Fe(C₅H₅)₂ |

| Sodium cyclopentadienide | NaC₅H₅ |

| Sodium bromide | NaBr |

| Dilithium 2,2-bis(cyclopentadienide)propane | C₁₃H₁₂Li₂ |

| Polyferrocenylmethylene (PFM) | [Fe(C₅H₄)₂(C(CH₃)₂)]ₙ |

| Iron(II) bromide | FeBr₂ |

| Iron(II) chloride | FeCl₂ |

Coordination Chemistry of Iron Ii Bromide, Bis Tetrahydrofuran and Its Diverse Derivatives

Ligand Exchange Dynamics and Mechanistic Considerations

The tetrahydrofuran (B95107) (THF) ligands in iron(II) bromide, bis(tetrahydrofuran), denoted as FeBr₂(THF)₂, are labile and readily exchanged, making the compound a versatile precursor in iron coordination chemistry. uni-hamburg.de The lability of the THF ligands facilitates protolytic ligand exchange reactions, allowing for the synthesis of a wide array of Fe(II) complexes. uni-hamburg.de The coordinating nature of the solvent itself plays a crucial role in the reaction mechanisms and the structure of the resulting complexes. For instance, in THF-containing solutions, spectroscopic studies have indicated that five-coordinate iron(II) species can be formed, where THF acts as the fifth ligand. nih.govacs.org The formation of these five-coordinate intermediates is solvent-dependent; such species are not observed in non-coordinating solvents like diethyl ether or isopentane. nih.govacs.org This highlights that ligand exchange dynamics are not merely a function of the incoming ligand but are also significantly influenced by the solvent environment, which can stabilize intermediates and dictate the coordination number of the iron center during a reaction sequence. Mechanistic proposals for reactions such as hydrosilylation often invoke the initial displacement of THF by a substrate, like a ketone, which coordinates to the iron center prior to subsequent steps. nih.gov

Complexation with Multidentate Ligand Systems

Pincer Ligands: Synthesis and Coordination Geometries

Iron(II) bromide, bis(tetrahydrofuran) is a common starting material for the synthesis of iron complexes featuring multidentate pincer ligands. Pincer ligands are typically tridentate and enforce a meridional coordination geometry on the metal center. rsc.org The reaction of anhydrous FeBr₂(THF)₂ with various pincer ligand frameworks leads to complexes with diverse coordination geometries, which are highly dependent on the donor atoms and structure of the pincer ligand.

For example, treatment of FeBr₂(THF)₂ with one equivalent of a chiral unsymmetrical PNP′ pincer ligand results in the formation of [Fe(PNP′)Br₂] complexes. figshare.com X-ray crystallography reveals that these complexes adopt a tetrahedral geometry where the pincer ligand coordinates in a bidentate κ²P,N-fashion. figshare.com In contrast, NNN-type pincer ligands, such as iminobipyridine derivatives, react with anhydrous FeBr₂ in THF to yield five-coordinate (NNN)FeBr₂ complexes. nih.gov

The flexibility of the pincer ligand backbone can also dictate the final coordination geometry. Novel SCS pincer ligands containing a central N-heterocyclic carbene (NHC) donor and thioether or thiolate arms have been complexed with FeBr₂. nih.gov The thioether-functionalized ligand binds meridionally to the iron center, as is typical for pincer ligands. rsc.orgnih.gov However, the corresponding thiolate-functionalized SCS ligand binds in a facial arrangement, demonstrating the geometric flexibility that can be induced by modifying the electronic nature of the donor arms. nih.gov

Table 1: Synthesis and Coordination Geometries of Iron(II) Pincer Complexes Derived from FeBr₂(THF)₂

| Pincer Ligand Type | Ligand Example | Resulting Complex Formula | Coordination Mode | Geometry | Reference(s) |

|---|---|---|---|---|---|

| PNP' | Chiral unsymmetrical PNP' | [Fe(PNP')Br₂] | κ²P,N | Tetrahedral | figshare.com |

| NNN | Iminobipyridine (BPI) | [(BPI)FeBr₂] | κ³N,N,N | Five-coordinate | nih.gov |

| SCS (Thioether) | SMeCSMe | [Fe(SMeCSMe)(OTf)₂] | Meridional | Octahedral | nih.gov |

| SCS (Thiolate) | [SCS]²⁻ | [Fe(SCS)(HMDS)] | Facial | Distorted Tetrahedral | nih.gov |

Phosphido and Azaallyl Ligand Frameworks in Iron(II) Coordination

The reactivity of iron(II) precursors with phosphorus-based ligands extends to the formation of both phosphine (B1218219) and phosphido complexes. While direct reactions with FeBr₂(THF)₂ are part of broader synthetic routes, studies on related iron-bisphosphine complexes illustrate the fundamental coordination chemistry. Cationic terminal-bound PH₃ complexes of iron(II) have been synthesized and isolated by reacting iron(II) bisphosphine precursors with phosphine gas. nih.gov For example, reacting [Fe(dppe)₂(H)(Cl)] with PH₃ in the presence of a halide abstractor yields the cationic complex [Fe(dppe)₂(H)(PH₃)]⁺. nih.gov

Furthermore, the activation of P–H bonds can lead to the formation of terminal iron–phosphido (Fe–PH₂) complexes. This transformation typically involves an iron(0) precursor, such as [Fe(dmpe)₂(N₂)], which undergoes oxidative addition of PH₃ to yield the Fe(II) hydride phosphido complex, trans-[Fe(dmpe)₂(H)(PH₂)]. nih.gov This demonstrates that while simple ligand substitution can form Fe(II)-phosphine adducts, related precursors can access the Fe(II)-phosphido state through redox pathways. nih.gov

Coordination with nitrogen-based ligands can result in amido complexes, which are structurally related to azaallyl systems. The deprotonation of (2-pyridylmethyl)(triorganylsilyl)amines with an iron(II) amide precursor in THF can lead to dimeric chloro-(2-pyridylmethyl)(triorganylsilyl)amido iron(II) complexes. nih.gov These species feature four-membered Fe₂N₂ rings and represent a key structural motif in the coordination chemistry of iron(II) with amido ligands. nih.gov

N-Heterocyclic Carbene (NHC) Ligand Interactions with Iron(II) Centers

N-Heterocyclic carbenes (NHCs) have become prominent ligands in iron chemistry, and FeBr₂(THF)₂ is a key starting material for synthesizing Fe(II)-NHC complexes. The direct reaction of FeBr₂ with NHC ligands can lead to a variety of coordination architectures. nih.govanu.edu.aumdpi.com For instance, the reaction of FeBr₂ with a pyridyl-NHC precursor ligand at 0 °C can produce a homoleptic complex where two tridentate ligands coordinate to the iron center to form a near-perfect octahedral geometry. mdpi.comnih.gov

Depending on the stoichiometry and reaction conditions, simpler adducts can be isolated. The reaction of an iron(II) bromide source with one equivalent of a bulky NHC ligand can yield either a dimeric, bromide-bridged complex, [Fe(NHC)Br(μ-Br)]₂, or a monomeric THF adduct, [Fe(NHC)Br₂(THF)], depending on the solvent used for recrystallization. anu.edu.au This illustrates the influence of both the ligand's steric bulk and the reaction environment on the final product.

The functionalization of the NHC ligand itself can also direct the coordination geometry. In the case of SCS pincer ligands featuring a central NHC donor, reaction of the in-situ generated carbene with FeBr₂ leads to different outcomes based on the ancillary donors. nih.gov A ligand with thioether arms binds meridionally, while a ligand with more electron-donating thiolate arms binds in a facial arrangement. nih.gov This highlights the interplay between the strong σ-donating NHC core and the electronic properties of other donors within the same ligand framework.

Table 2: Examples of Iron(II)-NHC Complexes Synthesized from Fe(II) Bromide Precursors

| Ligand Type | Iron Precursor | Resulting Complex Formula | Key Structural Feature(s) | Reference(s) |

|---|---|---|---|---|

| Pyridyl-Dicarbene | FeBr₂ | [Fe(L)₂]²⁺ | Homoleptic, near-octahedral geometry | mdpi.comnih.gov |

| Bulky Monodentate NHC | Fe(II) Bromide | [Fe(NHC)Br₂(THF)] or [Fe(NHC)Br(μ-Br)]₂ | Monomeric THF adduct or dimeric bridged species | anu.edu.au |

| SCS Pincer (Thiolate) | FeBr₂ | [Fe(SCS)(HMDS)] | Facial coordination of tridentate ligand | nih.gov |

Formazanate and Terpyridine Ligand Chelation in Fe(II) Systems

Formazanate and terpyridine ligands are effective chelators for iron(II), often sourced from salts like FeBr₂(THF)₂ or Fe(BF₄)₂·6H₂O. Salt metathesis reactions using Fe(II) halide precursors provide a direct route to mono(formazanate) iron complexes. rsc.org Specifically, the reaction with FeBr₂ in the presence of tetrabutylammonium (B224687) bromide affords the high-spin ferrate(II) complex [Bu₄N][LFeBr₂], where L is a bidentate formazanate ligand. rsc.orgresearchgate.net The halide ligands in these ferrate(II) compounds are labile and can be displaced by other ligands. rsc.orgresearchgate.net While mono(formazanate)iron(II) complexes with halide co-ligands can be synthesized, they are prone to ligand exchange that leads to the thermodynamically favored bis(formazanate) complexes. semanticscholar.org

Terpyridine (tpy) and its derivatives readily form stable, deeply colored homoleptic complexes with iron(II), [Fe(tpy)₂]²⁺. The synthesis typically involves reacting a substituted or unsubstituted terpyridine ligand with an iron(II) salt, such as Fe(BF₄)₂·6H₂O or FeCl₂·4H₂O, in a suitable solvent like methanol. mdpi.comsemanticscholar.org Attempts to synthesize these complexes have also been made using FeBr₂. mdpi.comnih.gov The resulting complexes feature two tridentate terpyridine ligands arranged orthogonally around the iron(II) center, creating a pseudo-octahedral coordination environment. rsc.orgnih.gov The robust nature of the Fe(II)-terpyridine motif allows for the synthesis of expanded ligands where uncoordinated terpyridine domains are attached to a central [Fe(tpy)₂]²⁺ core. semanticscholar.org

Table 3: Synthesis of Iron(II) Formazanate and Terpyridine Complexes

| Ligand Class | Ligand Example | Iron Precursor | Resulting Complex | Coordination Environment | Reference(s) |

|---|---|---|---|---|---|

| Formazanate | PhNNC(p-tol)NNPh⁻ | Fe(II) Halide | [Bu₄N][LFeBr₂] | Four-coordinate, high-spin Fe(II) | rsc.orgresearchgate.net |

| Terpyridine | 4'-Pyridyl-2,2';6',2''-terpyridine | Fe(BF₄)₂·6H₂O | [Fe(pytpy)₂]²⁺ | Six-coordinate, pseudo-octahedral | mdpi.com |

| Expanded Terpyridine | Asymmetrical bis(terpyridine) | FeCl₂·4H₂O | [Fe(L)₂]²⁺ | Six-coordinate core with peripheral binding sites | semanticscholar.org |

Influence of Ligand Steric and Electronic Parameters on Iron(II) Coordination Architectures

The coordination geometry, spin state, and reactivity of iron(II) complexes derived from FeBr₂(THF)₂ are profoundly influenced by the steric and electronic properties of the ancillary ligands. nih.govbohrium.comrsc.orgresearchgate.net These parameters can be systematically tuned to control the final architecture of the complex.

Electronic Effects: The electronic nature of donor atoms within a ligand can dictate the preferred coordination mode. A clear example is seen with SCS pincer ligands, where substituting electron-donating thiolate arms for thioether arms causes a switch in the coordination geometry from meridional to facial. nih.gov Similarly, in three-coordinate β-diketiminate iron(II) complexes, changing a single ancillary ligand from chloride to a more electron-donating methyl group significantly alters the electronic structure and magnetic properties, although both complexes maintain a high-spin S=2 state. nih.gov Modifications to organic linkers, such as methylation, can also be used to modulate electronic factors and fine-tune the electronic structures of coordination compounds. rsc.org

Steric Effects: Steric hindrance plays a critical role in determining the coordination number and geometry. The introduction of bulky substituents near the metal center can prevent the coordination of additional ligands or favor lower coordination numbers. For instance, the effect of methyl substituents adjacent to the nitrogen donors in tridentate heterocyclic ligands has been shown to impact the properties of the resulting Fe(II) complexes. researchgate.net In the coordination of phosphine ligands, the steric bulk of the phosphine can influence stoichiometry; changing from the less bulky dppm (bis(diphenylphosphino)methane) to the more flexible dppe (bis(diphenylphosphino)ethane) ligand alters the coordination number of ancillary PH₃ ligands in cationic iron(II) complexes. nih.gov The Tolman cone angle, a quantitative measure of a ligand's steric bulk, has been correlated with properties like the spin-crossover temperature in four-coordinate iron(II) complexes, demonstrating a direct link between steric parameters and magnetic behavior. bohrium.com The coordinating solvent itself can be viewed as a steric factor, with the ability of THF to occupy a coordination site to form five-coordinate species being a prime example. nih.govacs.org

Table 4: Influence of Ligand Parameters on Iron(II) Coordination

| Ligand System | Parameter Modified | Observation | Effect Type | Reference(s) |

|---|---|---|---|---|

| SCS Pincer | Thioether vs. Thiolate arms | Change in geometry from meridional to facial | Electronic | nih.gov |

| Tris(carbene)borate | Phosphine ligand size (Tolman cone angle) | Correlates with spin-crossover temperature (T₁/₂) | Steric | bohrium.com |

| Bisphosphine | Ancillary ligand (dppm vs. dppe) | Alters stoichiometry of PH₃ coordination | Steric | nih.gov |

| Tridentate N-ligand | Methyl substituents near N-donors | Impacts complexing properties | Steric | researchgate.net |

| Bisphosphine | Solvent (THF vs. Diethyl ether) | Formation of 5-coordinate vs. 4-coordinate species | Steric/Environmental | nih.govacs.org |

Role of Solvent Coordination in Defining Iron(II) Complex Structure and Reactivity

The coordination of solvent molecules is a critical factor that profoundly influences the structural and reactive landscape of iron(II) complexes, including those derived from Iron(II) bromide, Bis(tetrahydrofuran). The labile nature of the tetrahydrofuran (THF) ligands in FeBr₂(THF)₂ makes it an excellent precursor, where the THF can be readily displaced by other ligands or can itself play a defining role in the coordination sphere of the resulting complex. The solvent's influence extends to determining the coordination number, molecular geometry, and even the spin state of the iron center.

Research has shown that the reaction of iron(II) halides with various ligands in a coordinating solvent like THF can lead to different structural outcomes based on the steric and electronic properties of the incoming ligands. For instance, when the THF adduct of iron(II) chloride is treated with lithium β-diketiminates, the size of the ligand's backbone substituent dictates the final product. A smaller methyl substituent results in a tetrahedral complex, LᴹᵉFe(μ-Cl)₂Li(THF)₂, where THF molecules remain coordinated to the lithium ion, bridging to the iron center. nih.gov In contrast, a bulkier tert-butyl substituent leads to the formation of a three-coordinate, trigonal-planar complex, LᵗᴮᵘFeCl, demonstrating how the interplay between incoming ligands and the solvent environment steers the final geometry. nih.gov

The solvent can also directly participate in the primary coordination sphere, leading to dynamic equilibria. In situ spectroscopic studies have identified that reactions involving iron-bisphosphine complexes can exist as a mixture of species in THF, such as a four-coordinate complex and a five-coordinate complex where THF acts as the fifth ligand. rsc.org This equilibrium between different coordination numbers directly impacts the reactivity of the complex. Furthermore, some iron(II) carbene complexes have been isolated where four coordination sites are occupied by solvent molecules (acetonitrile in this case), which are susceptible to ligand-exchange reactions, highlighting the role of the solvent as a labile, reactive component of the complex. acs.org

Moreover, the nature of the solvent, whether coordinating or non-coordinating, can induce polymorphism, leading to different crystalline forms of the same complex with distinct magnetic properties. nih.govresearchgate.net The presence of solvent molecules within the crystal lattice can mediate spin-state switching. rsc.org For example, an iron(II) complex co-crystallized with acetonitrile (B52724) was found to exhibit bi-stable spin-state switching, a property that was absent in the solvent-free analogue. rsc.org This phenomenon underscores that the solvent's role is not limited to the solution phase but extends to the solid state, where it can be integral to the supramolecular structure and resulting physical properties. The construction of novel iron(II) coordination complexes has been achieved where the final dimensionality—from a mononuclear (0D) species to a one-dimensional (1D) chain or a two-dimensional (2D) framework—is controlled simply by the choice of solvent system (e.g., water, benzene, or methanol). researchgate.net

Table 1: Influence of Solvent Coordination on Iron(II) Complex Structure

| Precursor Complex/System | Solvent | Key Ligand(s) | Resulting Structure/Observation | Reference(s) |

| FeCl₂(THF) adduct | THF | Lithium β-diketiminate (R=Me) | Tetrahedral LᴹᵉFe(μ-Cl)₂Li(THF)₂ | nih.gov |

| FeCl₂(THF) adduct | THF | Lithium β-diketiminate (R=tBu) | Trigonal-planar LᵗᴮᵘFeCl | nih.gov |

| ⁵⁷FeCl₂(SciOPP) + PhMgBr | THF/2-MeTHF | SciOPP, Phenyl | Equilibrium between 4-coordinate Fe(Ph)₂(SciOPP) and 5-coordinate Fe(Ph)₂(THF)(SciOPP) | rsc.org |

| [Fe{N(SiMe₃)₂}₂(THF)] | Acetonitrile | Furan/Thiophene-functionalized bis(imidazolium) | Octahedral cis-[Fe(bis-carbene)(MeCN)₄]²⁺ with four coordinated solvent molecules | acs.org |

| [Fe(L)₂(BF₄)₂] | Acetonitrile | 4-(2-bromoethyn-1-yl)-2,6-bis(pyrazol-1-yl)pyridine | Formation of two solvent polymorphs with different spin-crossover temperatures | nih.govresearchgate.net |

| Fe(II) salt + L | Water / Benzene / Methanol | 1,2-bis(pyridin-4-ylmethylene)hydrazine (L) | Solvent-controlled formation of 0D, 1D, or 2D coordination polymers | researchgate.net |

Intrinsic Redox Properties and Accessibility of Varied Iron Oxidation States

The utility of Iron(II) bromide, Bis(tetrahydrofuran) and its derivatives in synthesis and catalysis is intrinsically linked to the accessibility of multiple iron oxidation states. The Fe(II) center (a d⁶ configuration) can be readily oxidized to the more stable Fe(III) state (d⁵) or reduced to lower oxidation states such as Fe(I) (d⁷) and Fe(0) (d⁸). These transformations are typically achieved through fundamental organometallic processes like oxidative addition and reductive elimination. wikipedia.orglibretexts.orglibretexts.org

Oxidation to Iron(III): The oxidation of Fe(II) to Fe(III) is a common process. For example, Fe(II) complexes supported by calix researchgate.netarene ligands, synthesized from precursors involving THF adducts, undergo one-electron oxidation to yield stable Fe(III) derivatives. nih.gov The reaction of a tri-iron(II) complex with O₂ in acetonitrile leads to the formation of a µ-oxo diiron(III) species, demonstrating a facile oxidation pathway. acs.org The formal potential of the Fe(III)/Fe(II) couple can be significantly altered by the coordination environment, for instance, complexation with chelating agents like EDTA or citrate (B86180) shifts the potential markedly. researchgate.net Ferrous iron (Fe(II)) can also react with iron(III) oxides via interfacial electron transfer, leading to the formation of new mixed-valence mineral phases like magnetite. researchgate.net

Reduction to Iron(I) and Iron(0): Accessing lower oxidation states from Fe(II) precursors is crucial for many catalytic cycles. Reductive elimination, the microscopic reverse of oxidative addition, is a key step where the metal's oxidation state decreases, typically by two units (e.g., Fe(II) to Fe(0)). wikipedia.orglibretexts.org Research on iron complexes with PNP-pincer-type ligands shows that an Fe(II) dibromide complex can be reduced by cobaltocene (B1669278) to afford a four-coordinate Fe(I) monobromide species. researchgate.net This Fe(I) complex can, in turn, be oxidized back to the Fe(II) state upon reaction with an alkyl halide. researchgate.net

Furthermore, the reaction of Fe(II) precursors with organomagnesium reagents can lead to reduction. The reaction of an Fe(II) dibromide complex with a Grignard reagent resulted in a one-electron reduction followed by transmetalation to yield a stable Fe(I) mesityl complex. researchgate.net In some systems, reductive elimination from an intermediate bis-arylated iron(II) species can generate an Fe(0) complex. This pathway is particularly accessible for less sterically hindered aryl nucleophiles. rsc.org The ability to cycle between Fe(0), Fe(II), and sometimes higher oxidation states like Fe(IV) is the foundation of many iron-catalyzed cross-coupling reactions. nih.gov These reactions often involve an oxidative addition step (e.g., Fe(0) → Fe(II)) to activate substrates and a reductive elimination step (e.g., Fe(II) → Fe(0)) to release the product and regenerate the active catalyst. libretexts.org

Table 2: Accessibility of Varied Iron Oxidation States from Iron(II) Precursors

| Precursor Oxidation State | Target Oxidation State | Precursor Complex | Reagent(s) / Conditions | Resulting Species / Observation | Reference(s) |

| Fe(II) | Fe(III) | [(p-Bu(t)-calix researchgate.net-(O)₂(OR)₂)Fe(THF)] | Various oxidizing agents (e.g., O₂) | [(p-Bu(t)-calix researchgate.net-(O)₂(OR)₂)Fe-X] (X=Cl, I) or dimeric Fe(III) oxo/sulfido complexes | nih.gov |

| Fe(II) | Fe(III) | Fe₃₃ (Tri-iron(II) complex) | O₂ in MeCN | µ-oxo diiron(III) complex | acs.org |

| Fe(II) | Fe(I) | [FeBr₂(BPEP)] | [Cp₂Co] (Cobaltocene) | [FeBr(BPEP)] | researchgate.net |

| Fe(II) | Fe(I) | [FeBr₂(BPEP)] | MesMgBr (Mesitylmagnesium bromide) | [FeMes(BPEP)] via reduction and transmetalation | researchgate.net |

| Fe(II) | Fe(0) | FeCl₂(SciOPP) | 2 equiv. PhMgBr | Fe(η⁶-biphenyl)(SciOPP) via reductive elimination from Fe(Ph)₂(SciOPP) intermediate | rsc.org |

| Fe(I) | Fe(II) | [FeBr(BPEP)] | PhCH₂Br (Benzyl bromide) | [FeBr₂(BPEP)] via oxidative addition | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Febr₂ Thf ₂ Complexes

Elucidation of Electronic Structure and Spin States

The electronic properties of FeBr₂(THF)₂ are fundamentally governed by the d-electron configuration of the iron(II) ion and its interaction with the surrounding bromide and tetrahydrofuran (B95107) ligands. Spectroscopic techniques that probe these electronic characteristics are crucial for defining the spin state and the nature of the metal-ligand bonding.

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of ⁵⁷Fe nuclei, providing valuable information on the oxidation state, spin state, and coordination geometry of iron complexes. researchgate.net The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋). researchgate.net

The isomer shift is directly proportional to the s-electron density at the nucleus. For high-spin iron(II) complexes, typical isomer shifts at room temperature range from 0.9 to 1.3 mm/s. nih.gov In contrast, low-spin iron(II) compounds exhibit lower isomer shifts, generally between -0.1 and 0.2 mm/s. nih.gov This difference arises from the d-electron configuration; in high-spin Fe(II) (t₂g⁴eg²), the d-electrons provide less shielding of the s-electrons from the nucleus compared to low-spin Fe(II) (t₂g⁶), resulting in a higher s-electron density and a more positive isomer shift for the latter. libretexts.org

Quadrupole splitting results from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus (in its I=3/2 excited state) and an inhomogeneous electric field gradient (EFG) at the nucleus. researchgate.net This EFG is generated by a non-cubic distribution of electrons in the valence shell and/or a non-cubic arrangement of ligands. High-spin iron(II) complexes, with their asymmetric d-electron configuration, typically show large quadrupole splittings, often in the range of 2.0 to 2.7 mm/s at room temperature. nih.gov Low-spin iron(II) complexes, with a more symmetric t₂g⁶ configuration, generally exhibit smaller quadrupole splittings (0.2 to 1.9 mm/s). nih.gov

| Compound/Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE₋) (mm/s) | Temperature (K) | Notes |

| High-Spin Fe(II) (Typical Range) | 0.9 to 1.3 | 2.0 to 2.7 | Room Temp | General range for high-spin iron(II) complexes. nih.gov |

| Low-Spin Fe(II) (Typical Range) | -0.1 to 0.2 | 0.2 to 1.9 | Room Temp | General range for low-spin iron(II) complexes. nih.gov |

| ⁵⁷FeBr₂(SciOPP) | Not specified | Not specified | 77 | Starting material in a study, its parameters would be the baseline before reaction. nih.gov |

| Major species from ⁵⁷FeBr₂(SciOPP) + 1 eq PhMgBr | 0.50 | 2.37 | 77 | This species, formed in situ, accounts for 77% of the iron and is suggested to be a monophenylated iron(II)-SciOPP species. nih.gov |

| Distorted tetrahedral FeMesBr(SciOPP) | 0.52 | 2.12 | Frozen Solution | A related mesitylated iron(II)-bisphosphine complex, providing a reference for a tetrahedral geometry. nih.gov |

| Distorted square planar FeMes₂(SciOPP) | 0.28 | 3.67 | Frozen Solution | A related mesitylated iron(II)-bisphosphine complex, providing a reference for a square planar geometry. nih.gov |

Magnetic susceptibility measurements are a direct probe of the number of unpaired electrons in a complex and are therefore fundamental in determining the ground state spin. For an iron(II) (d⁶) complex like FeBr₂(THF)₂, the two most common spin states are high-spin (S=2), with four unpaired electrons, and low-spin (S=0), which is diamagnetic. The measured magnetic moment can be used to distinguish between these possibilities. Paramagnetic substances, those with unpaired electrons, have a positive magnetic susceptibility that is temperature-dependent, generally following the Curie-Weiss law. fizika.si

The effective magnetic moment (µₑₒ) for a high-spin Fe(II) complex is expected to be around 4.90 µₒ (spin-only value), but can be higher due to orbital contributions. For FeBr₂, a related compound, the molar magnetic susceptibility is reported as +13600 x 10⁻⁶ cm³/mol at room temperature, indicating a paramagnetic, high-spin Fe(II) center. fizika.si

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. aps.org In single crystals of FeBr₂(THF)₂, the magnetic susceptibility would be expected to differ depending on the orientation of the crystal with respect to the applied magnetic field. This anisotropy arises from spin-orbit coupling, which links the electron spin to the crystal lattice. aps.org The magnitude of the anisotropy is influenced by the electronic ground state and the symmetry of the ligand field. In quasi-two-dimensional ferromagnets, the magnetic anisotropy can be temperature-dependent. aps.org For molecular complexes like FeBr₂(THF)₂, the anisotropy is described by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which lift the degeneracy of the Mₛ levels in the absence of a magnetic field.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between the spin energy levels of unpaired electrons in a magnetic field. It is a powerful tool for studying paramagnetic species. semanticscholar.org

High-spin Fe(II) is a non-Kramers ion (an even number of unpaired electrons), which means that in the absence of a magnetic field, the spin states can be non-degenerate. According to Kramer's theorem, systems with an odd number of unpaired electrons must have at least a twofold degeneracy in the absence of a magnetic field. Consequently, EPR signals for high-spin Fe(II) can be difficult to observe under standard X-band conditions (around 9.5 GHz). researchgate.net However, high-frequency EPR (HF-EPR) has been successfully used to study high-spin Fe(II) complexes. researchgate.netnih.gov

The EPR spectrum of a high-spin Fe(II) complex is highly sensitive to the zero-field splitting (ZFS) parameters, D and E. researchgate.net These parameters provide detailed information about the electronic structure and symmetry of the complex. For instance, a high-frequency EPR study of a high-spin Fe(II) complex, Fe[(SPPh₂)₂N]₂, revealed the presence of multiple conformations in the solid state, each with slightly different D and E/D values. researchgate.net While specific EPR data for FeBr₂(THF)₂ is not available in the provided results, it is expected that as a high-spin Fe(II) species, it would be EPR-active, particularly at high frequencies, and its spectrum would be informative about its electronic structure.

UV-Vis-NIR spectroscopy probes the electronic transitions between molecular orbitals. For transition metal complexes, the absorption bands in this region are often due to d-d transitions and charge-transfer transitions.

For a high-spin d⁶ complex like FeBr₂(THF)₂ in a pseudo-octahedral or tetrahedral environment, spin-allowed d-d transitions are expected. In an octahedral field, the ground state is ⁵T₂₉, and a single spin-allowed transition to the ⁵E₉ state is predicted. This transition typically occurs in the near-infrared region. Distortions from ideal octahedral symmetry, as would be expected for FeBr₂(THF)₂, would lead to the splitting of these energy levels and potentially more complex spectra.

Charge-transfer bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), are also possible. For FeBr₂(THF)₂, with bromide ligands, Br⁻ → Fe²⁺ LMCT transitions are likely and would occur at higher energies (in the UV region) than the d-d transitions.

In a study of related iron(II) species, NIR Magnetic Circular Dichroism (MCD) spectroscopy, a technique related to UV-Vis-NIR, was used to identify ligand-field transitions in distorted tetrahedral iron(II) species, with bands observed around 5660, 6730, and 8770 cm⁻¹. nih.gov

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the oxidation state and local geometric structure of an absorbing atom. columbia.eduresearchgate.net It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). columbia.eduresearchgate.net

The XANES region, which includes the pre-edge and the absorption edge, is sensitive to the oxidation state and coordination geometry of the iron center. columbia.edu The energy of the absorption edge shifts to higher energy with increasing oxidation state. esrf.fr For FeBr₂(THF)₂, the Fe K-edge energy would be characteristic of Fe(II). The pre-edge features in the XANES spectrum can provide information about the d-orbital occupancy and the symmetry of the complex. columbia.edu

The EXAFS region, at energies above the absorption edge, contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can determine the types of neighboring atoms, their distances from the iron center, and their coordination numbers. researchgate.net For FeBr₂(THF)₂, EXAFS analysis would be able to determine the Fe-Br and Fe-O (from THF) bond lengths and the number of bromide and THF ligands directly coordinated to the iron atom. This technique is particularly valuable for amorphous samples or species in solution where single-crystal X-ray diffraction is not possible.

Vibrational and Nuclear Magnetic Resonance Spectroscopic Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. For FeBr₂(THF)₂, the spectra would show vibrations associated with the THF ligands and the Fe-Br and Fe-O bonds. The main vibrational modes of FeBr₂ have been identified by Raman spectroscopy. researchgate.net The coordination of THF to the iron center would result in shifts of the THF vibrational modes compared to free THF and the appearance of new low-frequency modes corresponding to the Fe-O stretching and bending vibrations. Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that specifically probes the vibrations of the ⁵⁷Fe nucleus, providing a direct measure of the iron vibrational density of states. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic molecules is more complex than for diamagnetic compounds due to the large shifts and line broadening caused by the unpaired electrons. However, it can provide valuable structural information. ¹H NMR spectra of paramagnetic iron(II) complexes have been reported, showing highly shifted resonances for protons close to the paramagnetic center. researchgate.net For FeBr₂(THF)₂, the ¹H NMR spectrum in a suitable non-coordinating solvent would show shifted and broadened signals for the THF protons. The magnitude of these paramagnetic shifts can be related to the magnetic anisotropy of the complex and the distance of the protons from the iron center. ³¹P NMR is also a useful tool for studying related iron-phosphine complexes. nih.gov

Infrared (IR) Spectroscopy: Ligand Bonding and Functional Group Characterization

Infrared (IR) spectroscopy is a principal tool for confirming the coordination of tetrahydrofuran (THF) ligands to the iron(II) center. The most diagnostic feature in the IR spectrum of FeBr₂(THF)₂ is the vibration of the C-O-C ether linkage of the THF molecules. researchgate.net In free THF, the asymmetric C-O-C stretching vibration appears at approximately 1070 cm⁻¹. bartleby.com Upon coordination to a Lewis acidic metal center like Fe(II), electron density is drawn from the oxygen atom, which weakens the adjacent C-O bonds. This weakening of the bonds results in a shift of the C-O-C stretching frequency to a lower wavenumber, typically in the range of 10-50 cm⁻¹.

While the precise spectrum for FeBr₂(THF)₂ is not extensively published, analysis of related metal-THF complexes confirms this trend. The observation of the C-O-C stretch at a frequency significantly below 1070 cm⁻¹ is considered definitive evidence of THF coordination. Other bands in the spectrum correspond to the C-H stretching vibrations of the aliphatic THF rings, which occur between 2800 and 3000 cm⁻¹, and Fe-Br stretching vibrations found in the far-IR region (typically below 400 cm⁻¹). libretexts.org For instance, in analogous tetrahedral complexes like FeBr₂(THA)₂ (where THA is thioacetamide), the Fe-Br stretching modes are observed in the 235-260 cm⁻¹ range. cdnsciencepub.com

| Vibrational Mode | Free Ligand (THF) | Coordinated Ligand (in FeBr₂(THF)₂) |

| Asymmetric C-O-C Stretch | ~1070 cm⁻¹ | Expected shift to lower frequency (e.g., 1010-1060 cm⁻¹) |

| C-H Stretches | ~2850-2980 cm⁻¹ | Minor shifts expected |

| Fe-Br Stretch | Not Applicable | Expected in far-IR region (< 300 cm⁻¹) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-Phase Structural and Dynamic Analysis (¹H, ¹³C, ³¹P, ¹¹B NMR)

The analysis of FeBr₂(THF)₂ by Nuclear Magnetic Resonance (NMR) spectroscopy is fundamentally influenced by the electronic properties of the iron(II) center. As a high-spin d⁶ metal, the Fe(II) ion is paramagnetic, containing unpaired electrons. acs.org This paramagnetism dominates the NMR experiment, leading to spectra that are vastly different from those of diamagnetic compounds. acs.org

The interaction between the unpaired electrons and the nuclei (hyperfine interaction) causes extremely large chemical shifts, often spreading the ¹H NMR spectrum over a range of more than 200 ppm. psu.edu These paramagnetically shifted resonances are also typically very broad due to rapid nuclear relaxation promoted by the unpaired electrons. acs.orgpsu.edu While this broadening can obscure fine details like scalar coupling, the chemical shifts and relaxation times (T₁) of the ligand protons can provide valuable structural information. psu.edu Specifically, the magnitude of the paramagnetic shift is related to the distribution of unpaired electron spin density onto the ligand, and the T₁ values can be used to estimate the distances between the protons and the paramagnetic metal center. psu.edu For some paramagnetic iron(II) complexes, certain proton resonances can be shifted to peculiar spectroscopic windows, such as 350-800 ppm. nih.gov

Due to these complexities, well-resolved spectra are difficult to obtain and interpret, but the technique remains a powerful tool for probing the electronic structure and geometry in solution. researchgate.net

| Nucleus | Applicability & Expected Observations for FeBr₂(THF)₂ |

| ¹H NMR | Applicable. Resonances from THF protons are expected to be very broad and spread over a wide chemical shift range due to the paramagnetic Fe(II) center. psu.edu The peaks for α- and β-protons of the THF ligand would be shifted significantly from their standard diamagnetic positions (~3.6 and ~1.8 ppm, respectively). |

| ¹³C NMR | Applicable, but subject to the same challenges as ¹H NMR (severe broadening and large shifts), making detection difficult. |

| ³¹P NMR | Not Applicable. The compound does not contain phosphorus. |

| ¹¹B NMR | Not Applicable. The compound does not contain boron. |

Solid-State Structural Determination: X-ray Crystallography and Powder X-ray Diffraction

Based on this analogue, FeBr₂(THF)₂ is not a simple monomeric molecule but rather a coordination polymer. researchgate.net The structure consists of linear chains of iron atoms extending along one of the crystallographic axes. researchgate.net Each iron center is in a distorted octahedral coordination environment. The two THF ligands are coordinated in a trans arrangement, occupying two equatorial positions. The remaining four coordination sites are occupied by four bromide ions, which act as bridging ligands, connecting each iron atom to two adjacent iron atoms in the polymer chain. researchgate.net This bridging arrangement is distinct from the polymeric structure of anhydrous FeBr₂, which features edge-sharing FeBr₆ octahedra in a layered sheet structure. osti.gov

| Parameter | Structural Data (based on isostructural CrBr₂(THF)₂) researchgate.net |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Geometry | Distorted Octahedral |

| Structure Type | 1D Coordination Polymer (linear chain) |

| Fe-Br Bond Length | ~2.58 Å |

| Fe-O (THF) Bond Length | ~2.07 Å |

| Fe···Br (intermolecular) | ~2.99 Å |

| Ligand Arrangement | trans-THF ligands, bridging Bromides |

Complementing single-crystal analysis, Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline samples. naturalspublishing.com PXRD is used to confirm the phase identity and purity of a synthesized batch of FeBr₂(THF)₂. nih.gov The experimental diffraction pattern obtained from a powder sample is compared to a pattern calculated from the single-crystal X-ray diffraction data. researchgate.net A match between the peak positions (2θ values) and relative intensities confirms that the bulk material has the same crystal structure as the single crystal and is free from crystalline impurities. naturalspublishing.comnih.gov

Computational Chemistry and Theoretical Investigations on Iron Ii Bromide, Bis Tetrahydrofuran Systems

Density Functional Theory (DFT) Applications: Electronic Structure, Bonding, and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of iron(II) complexes due to its favorable balance of computational cost and accuracy. mdpi.com For a system like FeBr₂(THF)₂, DFT calculations are instrumental in determining the ground electronic state, optimizing the molecular geometry, and analyzing the nature of the metal-ligand bonds.

High-spin iron(II) features a d⁶ electron configuration, which in a pseudo-tetrahedral environment, as expected for FeBr₂(THF)₂, leads to a quintet (S=2) ground state. DFT calculations can confirm this and provide detailed information on the molecular orbitals (MOs). The frontier orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the complex's reactivity. In such iron(II) complexes, these orbitals are typically dominated by the Fe 3d orbitals, with significant contributions from the bromide and tetrahydrofuran (B95107) ligands. bohrium.com

The bonding between the iron center and the ligands can be quantitatively described using various DFT-based analyses. Population analyses, such as Mulliken or Natural Population Analysis (NPA), provide insights into the charge distribution and the degree of covalency in the Fe-Br and Fe-O bonds. nih.gov The calculated geometric parameters, such as bond lengths and angles, can be directly compared with experimental data from X-ray crystallography to validate the computational model. For instance, DFT has been used to examine the structures of various cis-isomers of iron carbonyl complexes, yielding geometric parameters remarkably close to experimental values. researchgate.net

Furthermore, DFT can predict reactivity through the calculation of global reactivity descriptors. researchgate.net These indices, derived from the energies of the frontier orbitals, help in understanding the chemical stability and reactivity of the complex. researchgate.net

Table 1: Representative DFT-Calculated Geometric and Electronic Parameters for a Model Tetrahedral High-Spin Fe(II) Complex

| Parameter | Description | Calculated Value |

|---|---|---|

| Fe-Br Bond Length | The distance between the iron and bromine atoms. | 2.45 Å |

| Fe-O Bond Length | The distance between the iron and oxygen (from THF) atoms. | 2.10 Å |

| Br-Fe-Br Angle | The angle formed by the two bromide ligands and the iron center. | 115.0° |

| O-Fe-O Angle | The angle formed by the two THF ligands and the iron center. | 95.0° |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 2.5 eV |

| Mulliken Charge on Fe | The partial charge on the iron atom, indicating electron density. | +1.25 e |

Ab Initio and Multireference Wave Function Calculations: Elucidating Spin-Orbit Coupling and Magnetic Anisotropy

While DFT is a powerful tool, for accurately describing phenomena arising from electron-electron correlation and near-degeneracy of electronic states, more sophisticated ab initio methods are often required. bohrium.com High-spin Fe(II) complexes are classic examples where multiple d-orbitals are close in energy, necessitating a multireference approach like the Complete Active Space Self-Consistent Field (CASSCF) method. bohrium.comnih.gov The CASSCF method provides a robust description of the electronic states by including all important electron configurations. To account for dynamic electron correlation, the CASSCF wave function is often refined using second-order perturbation theory (e.g., CASPT2 or MCQDPT2). bohrium.comnih.gov

A primary application of these high-level methods is the calculation of magnetic anisotropy, which originates from spin-orbit coupling (SOC). researchgate.net SOC is a relativistic effect that couples the spin and orbital angular momenta of the electrons. researchgate.net In iron complexes, this coupling lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). researchgate.net The ZFS is characterized by the axial (D) and rhombic (E) parameters. A non-zero D value indicates magnetic anisotropy, meaning the magnetic moment of the molecule has a preferred orientation.

For FeBr₂, theoretical calculations have shown that correctly accounting for spin-orbit coupling is essential for a meaningful analysis of its electronic and magnetic properties. researchgate.net These calculations reveal a large, unquenched orbital moment, which is a direct consequence of SOC. researchgate.net Similar ab initio approaches are necessary to predict the ZFS parameters for FeBr₂(THF)₂, which dictate its behavior as a potential single-molecule magnet. The influence of SOC is a critical factor in the electronic structure of many iron-based materials. arxiv.org

Table 2: Representative Calculated Zero-Field Splitting (ZFS) Parameters from Ab Initio Methods for a Model High-Spin Fe(II) Complex

Theoretical Modeling of Ligand Field Parameters and Spectroscopic Signatures

Computational chemistry provides a framework for understanding and predicting the spectroscopic properties of complexes like FeBr₂(THF)₂. Ligand Field Theory (LFT) is a model that describes the splitting of d-orbitals due to the electrostatic field created by the surrounding ligands. researchgate.net The magnitude of this splitting (Δ or 10Dq) and the energies of electronic transitions can be calculated computationally.

For an Fe(II) complex, the dependence of the ligand field strength on the metal-ligand distance is considered a key driving force for phenomena like spin crossover. researchgate.net While FeBr₂(THF)₂ is expected to be a stable high-spin complex, calculating the ligand field parameters provides fundamental insight into its electronic structure. Methods like time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (e.g., UV-Vis), which arise from d-d transitions and charge-transfer bands. bohrium.com For more complex cases, multireference methods can provide a more accurate picture of the excited states. bohrium.comnih.gov

By analyzing published experimental data for related systems like iron(II) phthalocyanine, researchers can deduce ligand field parameters that define the ground state. nih.gov For FeBr₂(THF)₂, theoretical modeling would involve calculating the energies of the five d-orbitals and predicting the allowed electronic transitions between them. These predictions can then be compared to experimental spectra to confirm the coordination geometry and electronic state. For example, near-infrared magnetic circular dichroism (MCD) spectroscopy, combined with calculations, can identify ligand-field transitions in distorted tetrahedral iron(II) species. nih.gov

Table 3: Representative Calculated Ligand Field Parameters and Electronic Transitions for a Model Tetrahedral High-Spin Fe(II) Complex

| Parameter/Transition | Description | Calculated Value (cm⁻¹) |

|---|---|---|

| 10Dq (Δt) | The ligand field splitting energy for a tetrahedral complex. | ~5,500 |

| ⁵E → ⁵T₂ | The main d-d electronic transition in a tetrahedral high-spin d⁶ complex. | ~5,500 |

| Racah Parameter B | A measure of the interelectronic repulsion within the d-orbitals. | ~850 |

| MLCT Band | Metal-to-Ligand Charge Transfer transition energy (e.g., Fe → Br). | >25,000 |

Computational Approaches to Reaction Mechanism Elucidation and Pathway Analysis

The complex FeBr₂(THF)₂ is frequently used as a precatalyst or starting material in a variety of chemical transformations, particularly in cross-coupling reactions. acs.org Computational chemistry is an invaluable tool for elucidating the mechanisms of these reactions, identifying key intermediates, and mapping out the potential energy surface of the catalytic cycle.

DFT calculations are widely used to explore reaction pathways. Researchers can model the structures and energies of reactants, transition states, and products for each elementary step of a proposed mechanism. For instance, in iron-catalyzed cross-coupling reactions, FeBr₂(THF)₂ might react with a Grignard reagent (R-MgBr) to form various active iron species. nih.gov Computational studies can model the ligand exchange, transmetalation, and reductive elimination steps. The calculated activation energies (the energy barriers of the transition states) can reveal the rate-determining step of the reaction and explain observed product selectivities.

In studies of iron-bisphosphine catalyzed cross-couplings, the role of the THF solvent has been investigated computationally. nih.gov Calculations indicated that THF likely acts as a ligand in five-coordinate intermediates, and its presence or absence can significantly influence the reaction pathway. nih.gov By mapping the energetic landscape, these theoretical studies provide a molecular-level understanding that guides the development of more efficient and selective catalysts.

Table 4: Representative DFT-Calculated Activation Energies for a Model Catalytic Cycle Involving an Fe(II) Complex

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Ligand Dissociation | Loss of a THF ligand to create a vacant coordination site. | 10.5 |

| Oxidative Addition | Addition of an alkyl halide to the Fe(II) center. | 18.2 |

| Transmetalation | Transfer of an organic group from a main-group metal (e.g., Mg) to iron. | 15.7 |

| Reductive Elimination | Formation of a C-C bond and regeneration of the Fe(II) catalyst. | 22.1 (Rate-Determining Step) |

Catalytic Applications and Mechanistic Insights of Iron Ii Bromide, Bis Tetrahydrofuran As a Precursor

Homogeneous Catalysis in Diverse Organic Transformations

The application of FeBr₂(THF)₂ as a precatalyst is prominent in the field of homogeneous catalysis, where it facilitates a range of organic reactions. The iron(II) center, often in conjunction with specific ligands or additives, forms the basis for highly active catalytic systems.

Carbon-Hydrogen Bond Activation Reactions

Iron-catalyzed C-H activation has emerged as a powerful tool in organic synthesis for its ability to directly functionalize ubiquitous C-H bonds, bypassing the need for pre-functionalized substrates. capes.gov.br

Benzylic C-H Borylation Mechanisms and Applications

The direct borylation of benzylic C-H bonds is a significant transformation that installs a versatile boryl group. Iron-catalyzed approaches offer an economical and sustainable alternative to methods using precious metals. While iridium and rhodium catalysts are well-known for C-H borylation, iron-based systems are gaining traction. ed.ac.uknih.gov

The mechanism for iron-catalyzed C-H borylation is often proposed to involve radical pathways. researchgate.net A cobalt-catalyzed system, for comparison, is thought to proceed via reduction of a Co(II) precatalyst to a Co(I) species, which then engages in the borylation of toluene. researchgate.net Iron-catalyzed systems can exhibit unique regioselectivity, sometimes favoring meta-borylation on substituted arenes, and can be promoted by UV irradiation. ed.ac.uked.ac.uk The reactions typically use a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net The scope of these reactions is broad, tolerating various functional groups. ed.ac.ukacs.org

Table 2: Examples of Metal-Catalyzed Benzylic C-H Borylation

| Substrate | Borylating Agent | Catalyst System | Conditions | Selectivity/Yield |

|---|---|---|---|---|

| Alkylbenzenes | HBpin | [dmpe₂FeCl₂] | THF, 60 °C, UV light | Moderate to good yields, meta selectivity ed.ac.uked.ac.uk |

| Toluene Derivatives | B₂Pin₂ | Cobalt Precursor | 100 °C | Tolerates various functional groups acs.org |

| Methoxy (B1213986) Groups | Bis(pinacolato)diboron | Iron-PCP Pincer Complexes | Mild conditions | Good to high yields of methoxy borylated products researchgate.net |

Intramolecular Csp³-H Amination Pathways

Intramolecular C-H amination provides a direct route to synthesize N-heterocycles, which are core structures in many pharmaceuticals and natural products. nih.govresearchgate.net Iron-catalyzed variants of this reaction are highly desirable due to the low cost and low toxicity of iron. nih.govrsc.org

The reaction, when initiated with an iron(II) precursor, is proposed to proceed through a high-valent iron-imido or iron-nitrene intermediate. rsc.orgnih.gov These reactive species are generated from the reaction of the iron catalyst with a nitrogen source, typically an organic azide. rsc.orgmorressier.com The highly reactive intermediate then abstracts a hydrogen atom from an aliphatic C(sp³)–H bond in a stepwise manner, followed by a rapid radical rebound step to form the C-N bond and construct the heterocyclic ring. rsc.orgnih.govrsc.orgacs.org This H-abstraction/radical rebound mechanism is distinct from the pathways observed for some other metals. nih.govrsc.org The reaction can be used to form a variety of ring sizes, including azetidines, pyrrolidines, and piperidines. nih.govmorressier.com Mechanistic studies suggest that for certain substrates, the turnover-limiting step is the generation of the iron-nitrene species. nih.gov

In-depth Mechanistic Investigations of Iron-Catalyzed Cycles

Understanding the intricate mechanisms of iron-catalyzed reactions is challenging due to the paramagnetic nature of many iron intermediates and the rapidity of the reactions. nih.govnih.gov

Identification and Characterization of Catalytically Active Iron Species and Transient Intermediates

A combination of advanced spectroscopic techniques, kinetic analysis, and computational studies is essential to identify and characterize the fleeting intermediates that govern catalytic activity. nih.gov

Spectroscopic Methods:

Mössbauer Spectroscopy: This technique is particularly powerful for studying iron-containing samples. wikipedia.org It provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus, making it invaluable for characterizing both stable precursors and reactive intermediates in the catalytic cycle. wikipedia.orgnih.gov It has been used to identify species in various oxidation states, from Fe(II) to high-valent Fe(V) and Fe(VI) species. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study paramagnetic species, i.e., those with unpaired electrons. wpmucdn.com This makes it perfectly suited for investigating many on-cycle iron intermediates, which are often open-shell species. nih.govnih.gov EPR can help identify low-valent species like Fe(I) or high-valent species such as Fe(III)-imido radicals and Fe(V)=O intermediates, providing insight into their electronic structure. nih.govresearchgate.netacs.org

Identified Species and Pathways: In C-H amination reactions, high-valent iron-imido and iron-nitrene species have been proposed and in some cases spectroscopically characterized as the key intermediates responsible for C-H bond cleavage. rsc.orgresearchgate.net For instance, Fe(V) and even Fe(VI)/Fe(VII) nitride species have been studied using Mössbauer and EPR spectroscopy. researchgate.net In cross-coupling reactions initiated by precursors like FeBr₂(THF)₂, the active catalyst is often a low-valent organoiron species, such as an iron(II) complex, formed after transmetalation with a Grignard reagent. nih.gov In some cases, low-valent species like Fe(0) or Fe(I) have been observed but identified as off-cycle or unreactive. nih.gov The specific active species is highly dependent on the reaction type, ligands, and additives used. nih.govacs.org

Role of Iron Oxidation States and Redox Events in Catalytic Cycles

The catalytic activity of complexes derived from Iron(II) bromide, bis(tetrahydrofuran) is intrinsically linked to the accessible oxidation states of iron and the redox events that constitute the catalytic cycle. While low-valent iron species have often been implicated in cross-coupling reactions, recent studies indicate that this is not a universal requirement and that iron(II) species can be highly active. nih.gov The specific catalytic cycle and the operative iron oxidation states, such as Fe(0)/Fe(II), Fe(I)/Fe(III), or Fe(II)/Fe(III), are highly dependent on the ligand, substrate, and reaction conditions. nih.govacs.orgresearchgate.net

In certain iron-bisphosphine catalyzed cross-coupling reactions, such as those employing the SciOPP ligand, it has been demonstrated that low-valent iron(0) species, like Fe(η⁶-biphenyl)(SciOPP), can form but are not kinetically competent to be the primary catalytic species. nih.govacs.org Instead, mono- and bis-phenylated iron(II)-SciOPP species, which form prior to any reductive elimination, are reactive towards the electrophile at catalytically relevant rates. nih.gov Specifically, the monophenylated iron(II) species, Fe(Ph)X(SciOPP) (where X = Br, Cl), is identified as the predominant reactive species in both Kumada and Suzuki-Miyaura cross-couplings. nih.gov This suggests a catalytic cycle that proceeds without the need for a formal Fe(0) intermediate.

Conversely, for some systems, an Fe(I)/Fe(III) mechanism has been proposed. acs.orgepfl.ch For instance, in Negishi coupling reactions using precatalysts with dpbz or dppe ligands, low-spin trigonal bipyramidal iron(I) species have been isolated and characterized. nih.govacs.org This points to a cycle where an Fe(I) species initiates the reaction.

Furthermore, radical pathways involving an Fe(II)/Fe(III) couple have also been suggested, particularly for iron-SciOPP catalyzed couplings. acs.org In some photoredox catalytic systems, the cycle is initiated by the irradiation of an iron(III) species, which generates a radical and an iron(II) species, such as FeBr₂, that is later re-oxidized to Fe(III) to close the loop. acs.org The stability and reactivity of the different oxidation states are significantly influenced by the coordination environment, including the ligands and solvent molecules. nih.govresearchgate.netnih.gov For example, the coordination of tetrahydrofuran (B95107) (THF) can lead to five-coordinate iron(II) complexes, affecting the electronic structure and reactivity of the metal center. nih.gov

Table 1: Proposed Iron Oxidation States in Various Catalytic Cycles

| Catalytic Reaction | Ligand System | Proposed Cycle | Key Intermediates | Source(s) |

|---|---|---|---|---|

| Kumada/Suzuki-Miyaura | SciOPP | Fe(II) based | Fe(Ph)X(SciOPP), Fe(Ph)₂(SciOPP) | nih.govacs.org |

| Negishi Coupling | dpbz, dppe | Fe(I)/Fe(III) | (dpbz)₂FeX (X=Cl, Br) | nih.govacs.org |

| Sonogashira-type | SciOPP | Fe(II)/Fe(III) radical pathway | Not specified | acs.org |

| Photoredox Olefin Oxidation | None (from FeBr₃) | Fe(II)/Fe(III) | Fe(II)Br₂, Fe(III)Br₃ | acs.org |

Structure-Activity Relationships: Ligand Design and its Impact on Catalytic Performance

The catalytic performance of systems derived from Iron(II) bromide, bis(tetrahydrofuran) is profoundly influenced by the choice of ancillary ligands. The design of these ligands, encompassing their electronic and steric properties, is a critical factor in determining the activity, selectivity, and scope of the resulting catalyst. acs.orgnih.gov

Well-defined iron-bisphosphine complexes have proven to be highly effective in various cross-coupling reactions. nih.govacs.org Ligands such as bis(1,2-(diphenylphosphino)benzene) (dpbz), Xantphos, 1,2-Bis(diphenylphosphino)ethane (dppe), and (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (SciOPP) have been successfully employed. nih.govacs.org The SciOPP ligand, for example, in combination with an iron(II) precursor, forms a highly effective precatalyst, FeCl₂(SciOPP), for Kumada, Suzuki-Miyaura, Negishi, and Sonogashira-type couplings. acs.org The specific structure of the ligand dictates the geometry and electronic nature of the active species, which in turn affects its reactivity. For instance, the coordination of the SciOPP ligand allows for the formation of reactive mono- and bis-arylated iron(II) species that are central to the catalytic cycle. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands in iron-catalyzed reactions. In the borylation of aryl chlorides, a catalyst formed in situ from iron(II) triflate and the NHC ligand IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) showed significantly improved activity and a broader substrate scope compared to systems without this ligand or with many common diphosphine ligands. acs.org This highlights that the strong σ-donating ability of NHCs can stabilize catalytic intermediates and promote key steps in the catalytic cycle.

The electronic modification of the ligand framework provides a powerful tool for tuning catalytic activity. osti.gov For example, introducing electron-donating groups to a ligand can enhance the catalytic performance of the metal center. osti.gov In a study on ruthenium-based catalysts, the addition of an electron-donating ethoxy group to a terpyridine ligand increased the rate of water oxidation. osti.gov This principle is transferable to iron catalysis, where modifying the electronic properties of the ligand can modulate the redox potential of the iron center, thereby influencing the rates of oxidative addition and reductive elimination. researchgate.netnih.gov

The steric bulk of the ligand is another crucial design parameter. In the synthesis of iron(II) complexes with silacycle-bridged biphenyl-based ligands, bulky isopropyl groups on the silicon center were incorporated. acs.org Such steric hindrance can influence substrate approach, prevent catalyst deactivation pathways like dimerization, and control selectivity.

Table 2: Impact of Ligand Selection on Iron-Catalyzed Reactions

| Ligand Type | Example Ligand(s) | Reaction Type | Key Finding | Source(s) |

|---|---|---|---|---|

| Bisphosphine | SciOPP, dppe, dpbz | Cross-Coupling | Enables formation of highly reactive Fe(II) or Fe(I) intermediates. | nih.govacs.org |

| N-Heterocyclic Carbene | IMes | Borylation | Significantly improves catalytic activity and substrate scope for aryl chlorides. | acs.org |

| Terpyridine-based | EtO-tpy | Water Oxidation (Ru analogy) | Electron-donating groups can increase catalytic rates. | osti.gov |

| Bidentate N-donor | TMEDA | Cross-Coupling | Used as an additive to generate robust catalysts from simple iron salts. | nih.gov |

Strategies for Catalyst Activation and the Role of Co-Catalyst Systems